3-[(4-Bromophenyl)amino]-1-(4-methylphenyl)-3-[4-(propan-2-yl)phenyl]propan-1-one
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Overview
Description
3-[(4-Bromophenyl)amino]-1-(4-methylphenyl)-3-[4-(propan-2-yl)phenyl]propan-1-one is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure characterized by the presence of bromophenyl, methylphenyl, and propan-2-ylphenyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Bromophenyl)amino]-1-(4-methylphenyl)-3-[4-(propan-2-yl)phenyl]propan-1-one typically involves multi-step organic reactions. One common method includes the reaction of 4-bromoaniline with 4-methylbenzaldehyde under acidic conditions to form an intermediate Schiff base. This intermediate is then subjected to a Friedel-Crafts acylation reaction with 4-isopropylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Bromophenyl)amino]-1-(4-methylphenyl)-3-[4-(propan-2-yl)phenyl]propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(4-Bromophenyl)amino]-1-(4-methylphenyl)-3-[4-(propan-2-yl)phenyl]propan-1-one has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[(4-Bromophenyl)amino]-1-(4-methylphenyl)-3-[4-(propan-2-yl)phenyl]propan-1-one involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)-thiazol-2-amine: Shares the bromophenyl group and exhibits similar biological activities.
Hydrazine-coupled pyrazole derivatives: Known for their diverse pharmacological effects, including antileishmanial and antimalarial activities.
Uniqueness
3-[(4-Bromophenyl)amino]-1-(4-methylphenyl)-3-[4-(propan-2-yl)phenyl]propan-1-one stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its potential as a dual inhibitor of acetylcholinesterase and monoamine oxidase makes it particularly valuable in neuroprotective research .
Properties
Molecular Formula |
C25H26BrNO |
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Molecular Weight |
436.4 g/mol |
IUPAC Name |
3-(4-bromoanilino)-1-(4-methylphenyl)-3-(4-propan-2-ylphenyl)propan-1-one |
InChI |
InChI=1S/C25H26BrNO/c1-17(2)19-8-10-20(11-9-19)24(27-23-14-12-22(26)13-15-23)16-25(28)21-6-4-18(3)5-7-21/h4-15,17,24,27H,16H2,1-3H3 |
InChI Key |
NOQSENIQUPQVLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC(C2=CC=C(C=C2)C(C)C)NC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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